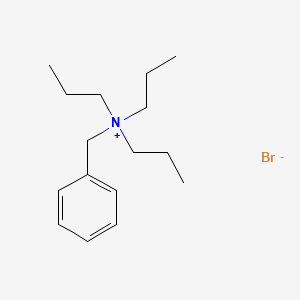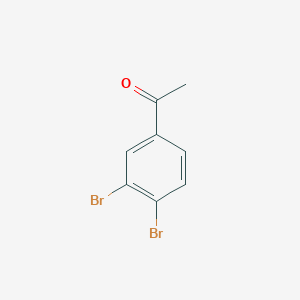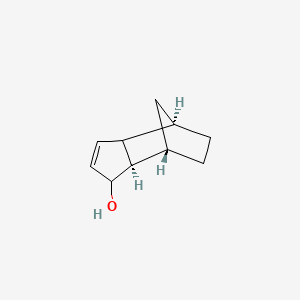
(4R,7S,7aR)-3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-1-ol
Overview
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor if available.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation. These properties can help in identifying and characterizing the compound.Scientific Research Applications
1. Androgen Receptor Ligands
A study explored the synthesis of 2-cyclohexylideneperhydro-4,7-methanoindene derivatives as androgen receptor ligands. These derivatives, including compounds related to (4R,7S,7aR)-3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-1-ol, showed moderate affinity to the rat ventral prostate androgen receptor. Their activity was found to have substantial enantiomeric dependencies, demonstrating potential application in the field of androgen receptor-targeted therapies (Burden et al., 2000).
2. Anticancer and Antimicrobial Activity
A series of novel compounds containing elements similar to the target molecule demonstrated significant anticancer and antimicrobial activities. These compounds, synthesized with variations, inhibited cancer cell growth and showed activity against various human pathogen microorganisms. The compounds also inhibited human carbonic anhydrase I and II isoenzymes, suggesting their potential in biomedical applications, including cancer therapy (Kocyigit et al., 2017).
3. Synthesis and Chemical Properties
The compound has been involved in various synthetic and chemical studies, one of which included the rearrangement of 4,5,6,7-tetrachloro-3a,4,7,7a-tetrahydro-4,7-methanoinden-8-one. Such studies contribute to the understanding of its chemical properties and potential applications in organic synthesis and chemical reactions (Yates & Eaton, 1961).
4. Organocobalt Complexes
The compound has been used in the formation of organocobalt complexes. These complexes were investigated for their potential applications in stoichiometric and catalytic reactions, highlighting the compound's versatility in coordination chemistry and catalysis (Khand et al., 1973).
Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound, its toxicity, environmental impact, and disposal methods.
Future Directions
This involves predicting or suggesting further studies that can be done with the compound. This could include potential applications, modifications to improve its properties, or further studies to understand its properties better.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, you may need to refer to scientific literature or databases. If you have access to a university library, they often have subscriptions to these resources. Public databases like PubChem, ChemSpider, and others can also be useful. If you’re working in a lab, always refer to the Material Safety Data Sheet (MSDS) for safety information. If you’re planning to synthesize or use the compound in a lab, please consult with a qualified professional or your lab supervisor. It’s important to understand that handling chemicals always carries risks, and safety should be your first priority.
properties
IUPAC Name |
(1S,2R,7R)-tricyclo[5.2.1.02,6]dec-4-en-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h3-4,6-11H,1-2,5H2/t6-,7+,8?,9?,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWRJUVJOLBMST-DJAYFPKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1[C@@H]3C2C=CC3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R,7S,7aR)-3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-1-ol | |
CAS RN |
27137-33-3 | |
| Record name | 4,7-Methano-1H-indenol, 3a,4,5,6,7,7a-hexahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.851 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



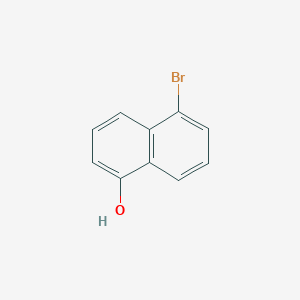
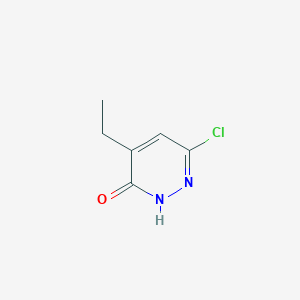
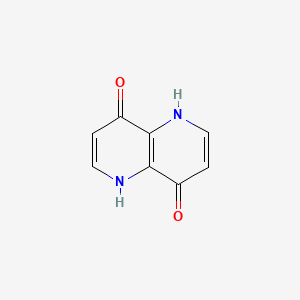
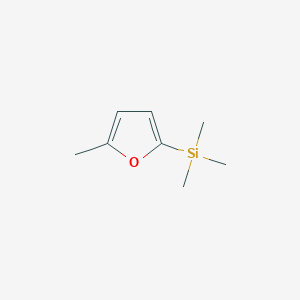
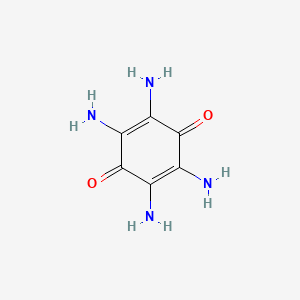
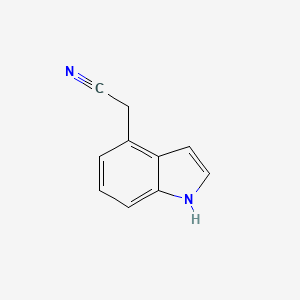
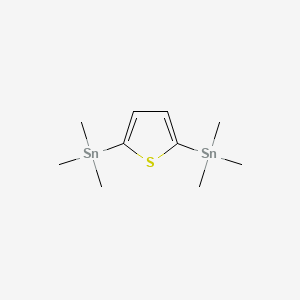
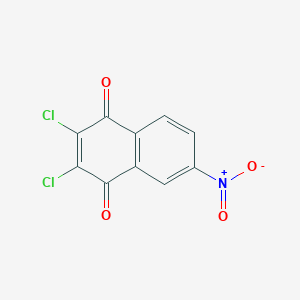
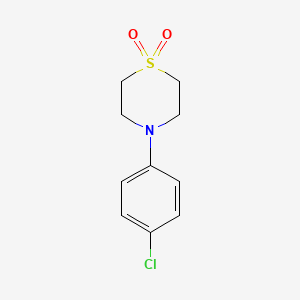
![4-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1590017.png)
![1,2-Bis[(2S,5S)-2,5-dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B1590018.png)

